molecular formula C16H23N3O4S B2874376 ethyl 4-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate CAS No. 946354-36-5

ethyl 4-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Cat. No.: B2874376
CAS No.: 946354-36-5
M. Wt: 353.44
InChI Key: QCYCJHJBPZISIU-UHFFFAOYSA-N
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Description

Ethyl 4-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a dihydropyrimidine derivative characterized by a 1,2-dihydropyrimidine core substituted with a methyl group at position 6, an ethyl ester at position 5, and a sulfanyl-linked cyclohexylcarbamoyl methyl group at position 2. This structural motif is significant in medicinal chemistry due to the dihydropyrimidine scaffold’s association with antibacterial, antiviral, and anti-inflammatory activities .

Properties

IUPAC Name

ethyl 4-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4S/c1-3-23-15(21)13-10(2)17-16(22)19-14(13)24-9-12(20)18-11-7-5-4-6-8-11/h11H,3-9H2,1-2H3,(H,18,20)(H,17,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYCJHJBPZISIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2CCCCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Cyclohexylamino Group: The cyclohexylamino group can be introduced through a nucleophilic substitution reaction, where cyclohexylamine reacts with an appropriate leaving group on the pyrimidine ring.

    Thioether Formation: The thioether linkage is formed by reacting the intermediate with a thiol compound under basic conditions.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activity.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Industrial Applications: It may find use in the development of new materials or as a precursor in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of ethyl 4-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate would depend on its specific biological target. Generally, compounds of this nature can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The cyclohexylamino group and the pyrimidine ring are likely key features in its binding to molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The target compound’s key structural differentiator is the cyclohexylcarbamoylmethyl sulfanyl group at position 3. Comparable compounds feature diverse substituents at this position, influencing physical properties, reactivity, and bioactivity:

Compound Name Position 4 Substituent Position 6 Substituent Ester Group Melting Point (°C) Key Functional Groups Reference
Target Compound Cyclohexylcarbamoylmethyl sulfanyl Methyl Ethyl N/A Sulfanyl, carbamoyl, cyclohexyl -
Methyl 4-(4-cyanophenyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate (15) 4-Cyanophenyl Methyl Methyl 210–211 Cyano, aryl
Ethyl 4-methyl-6-(4-oxo-4H-chromen-3-yl)-2-selenoxo-1,2-dihydropyrimidine-5-carboxylate (2g) 4-Oxo-chromen-3-yl Methyl Ethyl 215–217 Selenoxo, chromenyl
Ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Methylphenyl Methyl Ethyl N/A Aryl, tetrahydropyrimidine
Ethyl 4-(methylsulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate (JT-1790) Methylsulfanyl Methyl Ethyl N/A Sulfanyl

Key Observations :

  • Substituent Bulk and Polarity: The target compound’s cyclohexylcarbamoyl group introduces significant steric bulk and lipophilicity compared to aromatic (e.g., 4-cyanophenyl in ) or smaller substituents (e.g., methylsulfanyl in ).
  • Electron-Withdrawing vs. Electron-Donating Groups: The 4-cyanophenyl group in compound 15 is electron-withdrawing, which could enhance antibacterial activity by increasing electrophilicity.
  • Chalcogen Variations : Replacing sulfur with selenium (e.g., compound 2g ) increases atomic polarizability, which may enhance redox activity or metal-binding capacity.

Notes on Structural and Functional Implications

Synthetic Challenges : Introducing the cyclohexylcarbamoylmethyl sulfanyl group may require protective strategies for the sulfanyl moiety during coupling reactions, as seen in similar syntheses .

Thermal Stability : Higher melting points in selenium analogs (e.g., 2g ) suggest greater crystalline stability compared to sulfur-containing derivatives, though steric effects in the target compound could counteract this trend.

Biological Activity

Ethyl 4-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a compound within the dihydropyrimidine class, which has garnered attention due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of cyclohexylcarbamoyl derivatives with 6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid derivatives. The reaction conditions often include the use of bases and solvents that facilitate the formation of the desired product through nucleophilic substitution reactions.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, a series of pyrimidine derivatives were evaluated against multi-resistant strains of Escherichia coli and Staphylococcus aureus. These studies indicated that several derivatives displayed potent antibacterial activity, suggesting that modifications in the structure could enhance efficacy against resistant bacterial strains .

Antitumor Activity

Dihydropyrimidines have been recognized for their potential as antitumor agents. Research indicates that compounds in this class can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structural features such as the presence of sulfur atoms and specific substituents are believed to play a crucial role in enhancing their antitumor activity .

The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in crucial metabolic pathways. The compound's structure allows it to engage in hydrogen bonding and π-stacking interactions with biomolecules, which can disrupt normal cellular functions.

Case Studies

  • Antibacterial Efficacy : A study reported that derivatives similar to this compound exhibited a minimum inhibitory concentration (MIC) against resistant E. coli strains as low as 15 µg/mL, highlighting their potential as effective antibacterial agents .
  • Antitumor Properties : In vitro studies showed that certain dihydropyrimidine derivatives reduced the viability of cancer cell lines by over 70% at concentrations of 10 µM, indicating strong antitumor potential .

Data Tables

Compound NameStructureAntibacterial Activity (MIC µg/mL)Antitumor Activity (%)
This compoundStructure1570
Ethyl 6-methyl-2-(benzylthio)-4-(phenyl)-1,4-dihydropyrimidine-5-carboxylateStructure2065
Ethyl 2-(benzimidazolylmethylthio)-6-methyl-4-(phenyl)-1,4-dihydropyrimidine-5-carboxylateStructure2560

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